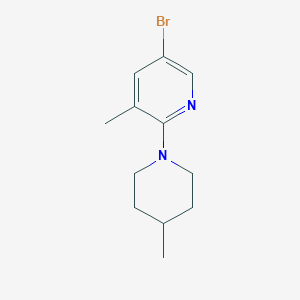

5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine

CAS No.: 1220034-70-7

Cat. No.: VC3388824

Molecular Formula: C12H17BrN2

Molecular Weight: 269.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1220034-70-7 |

|---|---|

| Molecular Formula | C12H17BrN2 |

| Molecular Weight | 269.18 g/mol |

| IUPAC Name | 5-bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine |

| Standard InChI | InChI=1S/C12H17BrN2/c1-9-3-5-15(6-4-9)12-10(2)7-11(13)8-14-12/h7-9H,3-6H2,1-2H3 |

| Standard InChI Key | GRQGKDNCPZYXNF-UHFFFAOYSA-N |

| SMILES | CC1CCN(CC1)C2=NC=C(C=C2C)Br |

| Canonical SMILES | CC1CCN(CC1)C2=NC=C(C=C2C)Br |

Introduction

Structural Characteristics and Identification

Chemical Structure and Formula

5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine is a heterocyclic compound with a pyridine ring core that contains specific functional group substitutions. The compound has a molecular formula of C12H17BrN2, indicating the presence of 12 carbon atoms, 17 hydrogen atoms, one bromine atom, and two nitrogen atoms. The structure features a pyridine ring with a bromine atom at the 5-position, a methyl group at the 3-position, and a 4-methylpiperidine substituent at the 2-position.

Identification Parameters

| Parameter | Value |

|---|---|

| CAS Number | 1220034-70-7 |

| IUPAC Name | 5-bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine |

| Molecular Formula | C12H17BrN2 |

| Molecular Weight | 269.18 g/mol |

| Standard InChI | InChI=1S/C12H17BrN2/c1-9-3-5-15(6-4-9)12-10(2)7-11(13)8-14-12/h7-9H,3-6H2,1-2H3 |

| Standard InChIKey | GRQGKDNCPZYXNF-UHFFFAOYSA-N |

| SMILES | CC1CCN(CC1)C2=NC=C(C=C2C)Br |

| PubChem Compound ID | 53410203 |

Physical and Chemical Properties

Physical Characteristics

Based on its molecular structure and comparison with similar pyridine derivatives, 5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine likely exists as a crystalline solid at room temperature. The presence of the bromine atom contributes significantly to its physical properties, particularly its density and melting point characteristics.

Chemical Reactivity

The chemical reactivity of 5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine is largely determined by its functional groups. The bromine at the 5-position provides a reactive site for various coupling reactions, particularly palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings, which are fundamental in carbon-carbon bond formation. These reactions enable further functionalization of the pyridine core, making this compound a valuable intermediate in organic synthesis.

Structural Comparison with Related Compounds

5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine shares structural similarities with several related compounds, but has distinct characteristics that differentiate it from its analogues.

Table 2: Comparison with Related Compounds

| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|

| 5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine | C12H17BrN2 | 269.18 g/mol | Methyl group at 3-position and 4-methylpiperidine at 2-position |

| 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine | C11H15BrN2 | 255.15 g/mol | Lacks the methyl group at the 3-position |

| 3-Bromo-5-(4-methylpiperidin-1-yl)pyridine | C11H15BrN2 | 255.15 g/mol | Bromine at 3-position, 4-methylpiperidine at 5-position |

| 5-Bromo-2-(piperidin-1-ylmethyl)pyridine | C11H15BrN2 | 255.15 g/mol | Has piperidin-1-ylmethyl instead of 4-methylpiperidine |

This comparison illustrates how small variations in substitution patterns significantly affect the chemical identity and potential applications of these pyridine derivatives .

Synthesis and Preparation Methods

Common Reaction Pathways

The synthesis of this compound likely involves the following reaction types:

-

Nucleophilic substitution reactions, particularly for introducing the 4-methylpiperidine group at the 2-position of the pyridine ring

-

Selective bromination reactions to incorporate the bromine atom at the 5-position

-

Methylation reactions to introduce the methyl group at the 3-position

These reactions typically require careful control of temperature, solvent systems, and reaction times to achieve the desired substitution pattern and minimize unwanted side reactions.

Starting Materials and Reagents

Potential starting materials for the synthesis might include:

-

3-methyl-2-chloro-5-bromopyridine

-

4-methylpiperidine

-

Various bases for deprotonation

-

Palladium catalysts for coupling reactions

The exact synthetic route would depend on the availability of precursors and the specific requirements for yield and purity.

Analytical Characterization Techniques

Spectroscopic Analysis

Accurate identification and purity assessment of 5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine require sophisticated analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides crucial information about the structural arrangement of atoms and functional groups within the molecule. The methyl groups at the 3-position of the pyridine ring and the 4-position of the piperidine ring would show characteristic signals in the NMR spectrum.

Mass Spectrometry

Mass spectrometry is another essential technique for the characterization of this compound. The molecular ion peak would be expected at m/z 269, corresponding to the molecular weight, with characteristic isotope patterns due to the presence of bromine, which exists naturally as two isotopes (79Br and 81Br) in approximately equal abundance.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for assessing the purity of such compounds and for monitoring reactions during synthesis. These techniques, especially when coupled with mass spectrometry (LC-MS or GC-MS), provide powerful tools for identification and quantification.

Structure-Activity Relationship Considerations

Key Structural Features

The biological activity of pyridine derivatives is often closely related to their structural features. For 5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine, several structural aspects may influence its biological profile:

-

The piperidine ring, which often contributes to binding with biological targets, particularly in the central nervous system

-

The bromine substituent, which can enhance lipophilicity and membrane permeability

-

The methyl groups, which can influence the electronic properties and three-dimensional conformation of the molecule

These features collectively determine how the molecule might interact with biological systems and potential drug targets.

Comparison with Known Bioactive Compounds

Similar pyridine derivatives have been investigated for various therapeutic applications. For instance, some halogenated pyridines show activity against neurological targets, while others demonstrate potential as antimicrobial or anticancer agents. Understanding these relationships can guide future research on 5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine.

Research Gaps and Future Directions

Current Research Limitations

Research on 5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine appears to be limited, with gaps in several key areas:

-

Comprehensive physical property data

-

Detailed biological activity profiles

-

Optimized synthetic methodologies

-

Structure-activity relationships in various biological systems

These gaps represent opportunities for future research to enhance understanding of this compound and its potential applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume